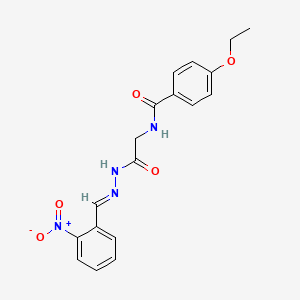![molecular formula C16H14N4O2S B12004903 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide CAS No. 1129272-25-8](/img/structure/B12004903.png)
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide is a synthetic organic compound with the molecular formula C16H14N4O2S. It is characterized by the presence of an azo group (-N=N-) linking a naphthylamine moiety to a benzenesulfonamide group. This compound is part of the azo dye family, known for their vivid colors and applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonamide under alkaline conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in various chemical formulations
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that interact with enzymes and other proteins. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects. The sulfonamide group also contributes to its biological activity by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzene
- 4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonic acid sodium salt
Uniqueness
4-[(E)-(4-amino-1-naphthyl)diazenyl]benzenesulfonamide is unique due to its specific combination of the naphthylamine and benzenesulfonamide moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
1129272-25-8 |
|---|---|
Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N4O2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)20-19-11-5-7-12(8-6-11)23(18,21)22/h1-10H,17H2,(H2,18,21,22) |
InChI Key |
WMEUHDPAOLMAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8S,9S,10R,11S,13R,14S,17S)-17-(2-fluoroacetyl)-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12004834.png)

![Ethyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B12004846.png)
![Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12004860.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004875.png)
![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12004878.png)

![2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane](/img/structure/B12004891.png)

![3-Propyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004909.png)
